1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic diazepine derivative characterized by a 1,4-diazaspiro[4.5]decene core substituted with a 3,4-dimethoxybenzoyl group at position 1 and a 4-methylphenyl group at position 2.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-16-7-9-17(10-8-16)21-23(30)26(24(25-21)13-5-4-6-14-24)22(27)18-11-12-19(28-2)20(15-18)29-3/h7-12,15H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZJLTNZMQYIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound that belongs to the class of diazaspiro compounds. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article aims to compile and analyze the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a spirocyclic framework, which is known for its stability and diverse reactivity. The presence of methoxy and methyl groups enhances its chemical properties, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 370.47 g/mol |
| CAS Number | 1785667-73-3 |
The exact mechanism of action for this compound is not fully elucidated. However, similar compounds in the diazaspiro family have shown interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that related diazaspiro compounds can inhibit tumor growth in xenograft models, suggesting potential utility in cancer therapy .
Anti-inflammatory Effects
Compounds within the same structural category have been reported to possess anti-inflammatory properties. They may inhibit pathways leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various inflammatory conditions .
Case Studies
Several studies have explored the biological effects of diazaspiro compounds:
- Xenograft Mouse Model Study : A related compound demonstrated a dose-dependent antitumor effect in an NCI-H1373 xenograft model, indicating that modifications to the diazaspiro structure can enhance efficacy against specific cancer types .
- In vitro Inhibition Studies : Compounds similar to this compound were tested for their ability to inhibit superoxide production in human neutrophils, showcasing their potential role in modulating oxidative stress responses .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the spiro structure and subsequent functionalization to introduce the thione group. Characterization is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the diazaspiro framework have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.
- Mechanism of Action : The mechanism often involves the inhibition of enzymes critical for DNA synthesis, such as thymidylate synthase, which is essential for cancer cell growth and proliferation. Studies have demonstrated IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines, indicating potent activity against tumors.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. The presence of functional groups such as thione enhances its lipophilicity, facilitating better membrane penetration and increasing its efficacy against microbial targets.
- Efficacy Against Bacteria : In vitro studies have shown that this compound is particularly effective against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Evaluation : A study evaluated a series of diazaspiro compounds for their cytotoxic effects on various cancer cell lines (HCT116, MCF7). The results indicated that modifications in the substituents significantly influenced their anticancer activity.
- Antimicrobial Screening : Another study focused on testing the antimicrobial efficacy of synthesized thione derivatives against different bacterial strains using disc diffusion methods. Compounds showed varying degrees of activity, with some achieving zones of inhibition comparable to standard antibiotics.
Data Tables
Comparison with Similar Compounds
Key Structural Differences :
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | 1,4-diazaspiro[4.5]dec-3-ene | 3,4-dimethoxybenzoyl (position 1), 4-methylphenyl (position 3) | Thione (position 2) |
| 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (GF33524) | 1,4-diazaspiro[4.5]dec-3-ene | 4-methoxyphenyl (position 3) | Thione (position 2) |
| 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione | 1,3-diazaspiro[4.5]decane | Phenylpiperazine-propyl (position 3) | Diketopiperazine (positions 2,4) |
The thione group in the target compound distinguishes it from diketopiperazine-based analogs (e.g., compounds 5a–f , 6a–i ), which typically exhibit higher thermal stability (melting points up to 183°C) due to rigid imide carbonyls .
Physicochemical Properties
- Molecular Weight and Solubility :
The structurally similar 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (GF33524) has a molecular weight of 274.39 g/mol and is soluble in organic solvents (e.g., DMSO), stored at 2–8°C . The target compound’s 3,4-dimethoxybenzoyl group likely increases its molecular weight and lipophilicity compared to GF33523. - Thermal Stability :
Diazaspiro compounds with electron-withdrawing groups (e.g., carbonyls) exhibit higher melting points (e.g., 183°C for 5e ) than thione derivatives, which may decompose at lower temperatures due to sulfur’s reduced hydrogen-bonding capacity .
Preparation Methods
Core Diazaspiro Ring Formation
The diazaspiro[4.5]dec-3-ene scaffold is synthesized via a Michael addition–Dieckmann condensation cascade , as demonstrated in analogous spiro compound syntheses.
Procedure :
- Michael Addition : React 4-methylphenyl-substituted enone (e.g., 1,5-di(4-methylphenyl)penta-1,4-dien-3-one) with a thioamide precursor (e.g., pyrazole-5-thione) in dimethylformamide (DMF) under basic conditions (sodamide, 10–15°C).
- Cyclization : Subject the Michael adduct to Dieckmann condensation at elevated temperatures (60–80°C) to form the spirocyclic framework.
Optimization :
Benzoylation at the 1-Position
Introducing the 3,4-dimethoxybenzoyl group requires a nucleophilic acyl substitution reaction.
Procedure :
- Activation : Treat 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) to generate 3,4-dimethoxybenzoyl chloride.
- Coupling : React the diazaspiro intermediate with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0–5°C, 2 hours).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Yield | 78–82% |
| Byproduct | <5% unreacted chloride |
Thione Group Introduction
The 2-thione moiety is installed via thionation of a ketone precursor using Lawesson’s reagent.
Procedure :
- Thionation : Reflux the 2-ketospiro intermediate with Lawesson’s reagent (2.2 equiv) in toluene (4 hours, 110°C).
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane)[
Q & A
Q. What are the key considerations for synthesizing 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?
Synthesis typically involves multi-step reactions, including:
- Formation of the spirocyclic core : Cyclocondensation of diamines with ketones under acidic/basic conditions (e.g., using acetic acid or sodium hydroxide).
- Functionalization : Introducing the 3,4-dimethoxybenzoyl and 4-methylphenyl groups via nucleophilic substitution or acylation. Critical parameters include solvent choice (e.g., DMSO or ethanol), inert atmospheres (N₂/Ar), and temperature control (reflux conditions) to optimize yield (≥60%) and purity . Methodological Tip: Use TLC or HPLC to monitor reaction progress and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How should researchers characterize the structural integrity of this compound?
Essential techniques include:
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and spirocyclic connectivity.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~425 g/mol).
- X-ray crystallography : Resolve the spirocyclic conformation and dihedral angles between rings (if single crystals are obtainable) . Note: Compare spectral data with structurally analogous diazaspiro compounds (e.g., bromo/fluoro derivatives) to validate assignments .
Q. What functional groups dominate its reactivity?
The thione group (C=S) enables nucleophilic attacks (e.g., alkylation or oxidation to sulfoxides). The dimethoxybenzoyl group contributes to π-π stacking in biological interactions, while the 4-methylphenyl group influences steric hindrance during reactions. Methodological Tip: Test reactivity under controlled pH (e.g., thione oxidation with H₂O₂ in acidic media) and monitor via IR spectroscopy (C=S stretch at ~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls).
- Purity issues : Validate compound purity (>95%) via HPLC and elemental analysis.
- Target specificity : Perform kinase profiling or molecular docking to identify off-target effects . Case Study: A 2023 study noted conflicting cytotoxicity data (IC₅₀ = 8–25 μM in cancer cells); re-evaluation under uniform hypoxia conditions resolved variability .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced pharmacological profiles?
Key modifications include:
- Substituent tuning : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -F) to enhance binding affinity to kinase targets.
- Spiro ring expansion : Transition from a 4.5- to 4.6-membered ring to modulate conformational flexibility (see Table 1). Table 1 : SAR Trends in Diazaspiro Analogues
| Substituent | Activity Change (vs. Target Compound) | Reference |
|---|---|---|
| 4-Fluorophenyl | ↑ Cytotoxicity (2-fold) | |
| 3,4-Dichlorobenzoyl | ↓ Solubility, ↑ Metabolic Stability | |
| Methodological Tip: Use QSAR models to predict bioactivity and prioritize synthetic targets . |
Q. What experimental designs address challenges in studying its mechanism of action?
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics with putative targets (e.g., kinases or GPCRs).
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS.
- Cellular imaging : Tag the compound with fluorescent probes (e.g., BODIPY) to track subcellular localization . Note: Contradictions in mechanism (e.g., conflicting enzyme inhibition data) may require orthogonal assays (e.g., CRISPR knockouts) .
Q. How does the spirocyclic conformation influence its physicochemical properties?
The 1,4-diazaspiro[4.5]decane core imposes:
- Low aqueous solubility : LogP ~3.5 (calculated), necessitating formulation with cyclodextrins or liposomes.
- Thermal stability : DSC shows decomposition above 200°C, critical for storage and handling. Advanced Analysis: Molecular dynamics simulations reveal that the spiro junction restricts rotation, stabilizing bioactive conformers .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Yield discrepancies (e.g., 45% vs. 65%) often stem from:
- Catalyst purity : Use freshly opened reagents (e.g., Pd/C for hydrogenation).
- Scale effects : Pilot small-scale reactions (≤1 g) before scaling up.
- Workup efficiency : Optimize extraction pH (e.g., pH 7–8 for amine-containing intermediates) .
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
The compound’s amphiphilic nature (due to methoxy and thione groups) leads to:
- DMSO solubility : >50 mg/mL (useful for in vitro assays).
- Water insolubility : <0.1 mg/mL, requiring co-solvents (e.g., 10% Cremophor EL). Methodological Tip: Conduct solubility screens using the shake-flask method with UV-Vis quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
